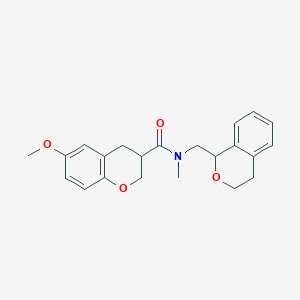
N,N-dimethyl-4-(oxolan-2-ylmethylcarbamoylamino)pyridine-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-dimethyl-4-(oxolan-2-ylmethylcarbamoylamino)pyridine-2-carboxamide, also known as DMAP, is a widely used catalyst in organic chemistry. It is a white crystalline powder with a molecular formula of C10H16N2O2. DMAP is a tertiary amine that is commonly used in the synthesis of various organic compounds due to its ability to enhance the reactivity of the reaction mixture.
作用机制
N,N-dimethyl-4-(oxolan-2-ylmethylcarbamoylamino)pyridine-2-carboxamide acts as a nucleophilic catalyst in organic chemistry reactions by forming a complex with the substrate and the reagent. The nitrogen atom of N,N-dimethyl-4-(oxolan-2-ylmethylcarbamoylamino)pyridine-2-carboxamide acts as a nucleophile and attacks the carbonyl carbon of the substrate, forming a tetrahedral intermediate. The intermediate then collapses, and the product is formed. N,N-dimethyl-4-(oxolan-2-ylmethylcarbamoylamino)pyridine-2-carboxamide can also act as a base in certain reactions, deprotonating the substrate and forming an intermediate that can react with the reagent.
Biochemical and Physiological Effects:
N,N-dimethyl-4-(oxolan-2-ylmethylcarbamoylamino)pyridine-2-carboxamide is not commonly used in biochemical and physiological research due to its toxic effects on living organisms. It is primarily used in organic chemistry reactions and is not intended for use in biological systems.
实验室实验的优点和局限性
The primary advantage of using N,N-dimethyl-4-(oxolan-2-ylmethylcarbamoylamino)pyridine-2-carboxamide as a catalyst is its ability to enhance the reactivity of the reaction mixture, leading to higher yields and faster reaction rates. Additionally, N,N-dimethyl-4-(oxolan-2-ylmethylcarbamoylamino)pyridine-2-carboxamide is relatively inexpensive and readily available, making it a popular choice for organic chemistry reactions. The main limitation of using N,N-dimethyl-4-(oxolan-2-ylmethylcarbamoylamino)pyridine-2-carboxamide is its toxicity, which limits its use in biological systems.
未来方向
There are several future directions for the research and development of N,N-dimethyl-4-(oxolan-2-ylmethylcarbamoylamino)pyridine-2-carboxamide. One area of research is the development of new chemical reactions using N,N-dimethyl-4-(oxolan-2-ylmethylcarbamoylamino)pyridine-2-carboxamide as a catalyst. Researchers can also investigate the use of N,N-dimethyl-4-(oxolan-2-ylmethylcarbamoylamino)pyridine-2-carboxamide in the synthesis of new drugs and natural products. Additionally, the toxicity of N,N-dimethyl-4-(oxolan-2-ylmethylcarbamoylamino)pyridine-2-carboxamide can be further studied to determine its potential use in biological systems. Finally, researchers can investigate the use of N,N-dimethyl-4-(oxolan-2-ylmethylcarbamoylamino)pyridine-2-carboxamide in combination with other catalysts to enhance the reactivity of the reaction mixture even further.
合成方法
N,N-dimethyl-4-(oxolan-2-ylmethylcarbamoylamino)pyridine-2-carboxamide can be synthesized by reacting 4-(dimethylamino)pyridine with ethylene oxide in the presence of a base such as sodium hydroxide. The resulting product is then treated with isocyanate to form N,N-dimethyl-4-(oxolan-2-ylmethylcarbamoylamino)pyridine-2-carboxamide. This synthesis method is relatively simple and has a high yield, making N,N-dimethyl-4-(oxolan-2-ylmethylcarbamoylamino)pyridine-2-carboxamide readily available for use in various organic chemistry applications.
科学研究应用
N,N-dimethyl-4-(oxolan-2-ylmethylcarbamoylamino)pyridine-2-carboxamide is widely used as a catalyst in organic chemistry reactions, such as esterification, amidation, and acylation reactions. It can also be used as a nucleophilic catalyst in the synthesis of various organic compounds. N,N-dimethyl-4-(oxolan-2-ylmethylcarbamoylamino)pyridine-2-carboxamide has been used in the synthesis of drugs, such as antimalarials, antibiotics, and anticancer agents. Additionally, N,N-dimethyl-4-(oxolan-2-ylmethylcarbamoylamino)pyridine-2-carboxamide has been used in the synthesis of natural products and in the development of new chemical reactions.
属性
IUPAC Name |
N,N-dimethyl-4-(oxolan-2-ylmethylcarbamoylamino)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O3/c1-18(2)13(19)12-8-10(5-6-15-12)17-14(20)16-9-11-4-3-7-21-11/h5-6,8,11H,3-4,7,9H2,1-2H3,(H2,15,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQYCEVXKQCIZRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=NC=CC(=C1)NC(=O)NCC2CCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-oxo-2-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]ethyl]thiophene-2-carboxamide](/img/structure/B7563434.png)
![N-[2-(2-methylmorpholin-4-yl)-2-oxoethyl]acetamide](/img/structure/B7563442.png)
![N-[2-(2,6-dichloroanilino)-2-oxoethyl]-N-ethyl-2-phenyltriazole-4-carboxamide](/img/structure/B7563445.png)
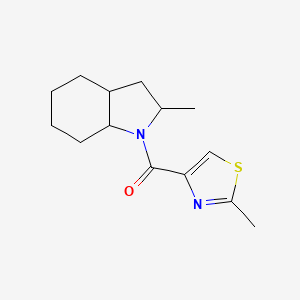
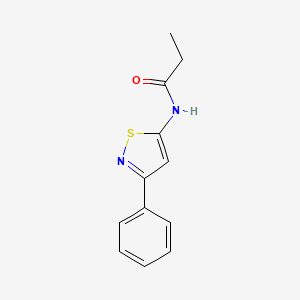
![2-[(2-Methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]-1-piperidin-1-ylpropan-1-one](/img/structure/B7563461.png)
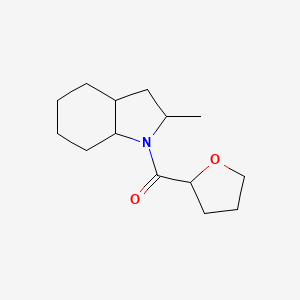
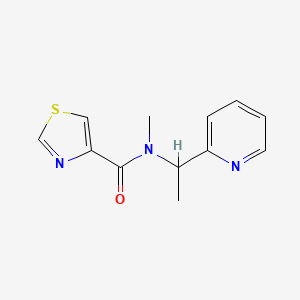
![N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-6-(4-methylphenyl)-1-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7563470.png)
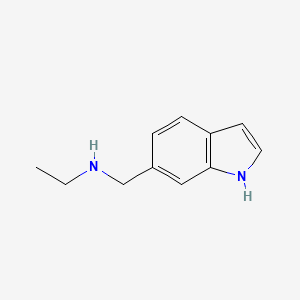
![4-(6-Methylspiro[2,3,6,8-tetrahydro-[1,4]dioxino[2,3-g]isoquinoline-9,1'-cyclopentane]-7-carbonyl)benzamide](/img/structure/B7563481.png)
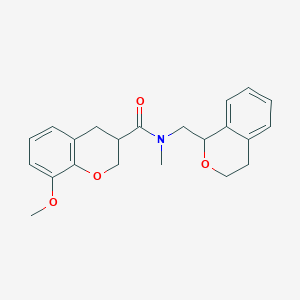
![1-[4-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methoxy]phenyl]-3-(pyridin-3-ylmethyl)urea](/img/structure/B7563509.png)
